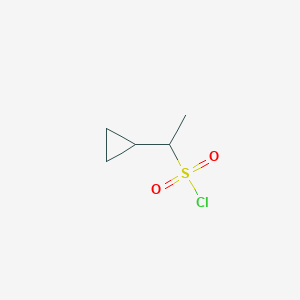

1-Cyclopropylethane-1-sulfonyl chloride

Description

Significance of the Cyclopropyl (B3062369) Moiety in Chemical Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and highly utilized structural motif in organic chemistry. iris-biotech.de Its significance stems largely from the substantial ring strain inherent in its geometry. The carbon-carbon bond angles of approximately 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons, leading to what is known as angle strain. This strain imparts unique electronic properties and enhanced reactivity compared to larger cycloalkanes or acyclic analogs. researchgate.net

Key features of the cyclopropyl ring include:

Bonding: The C-C bonds have enhanced π-character due to their "bent" or "banana" bond nature, a result of poor orbital overlap. researchgate.netnih.gov This feature allows the cyclopropyl group to interact with adjacent functional groups and reaction centers in a manner akin to a double bond.

Reactivity: The high ring strain makes cyclopropanes susceptible to ring-opening reactions, which serve as a thermodynamic driving force for many transformations. hyphadiscovery.com This reactivity has been harnessed to construct more complex molecular architectures.

Physicochemical Properties: In medicinal chemistry, the incorporation of a cyclopropyl group can significantly influence a molecule's properties. It can enhance metabolic stability by replacing more easily oxidized groups (like an ethyl group), increase potency, reduce off-target effects, and improve binding to biological targets by providing conformational rigidity. iris-biotech.denih.govacs.org For example, replacing an isopropyl or phenyl group with a cyclopropyl moiety can reduce lipophilicity. iris-biotech.de

These distinct characteristics make the cyclopropyl fragment a valuable tool for chemists to fine-tune molecular properties and explore novel chemical space. iris-biotech.denih.gov

Role of the Sulfonyl Chloride Functional Group in Electrophilic Transformations

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group widely employed as a powerful electrophile in organic synthesis. fiveable.memagtech.com.cn Its reactivity is governed by the strong electron-withdrawing nature of the sulfonyl group, which consists of a central sulfur atom double-bonded to two oxygen atoms. This arrangement makes the attached chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions. fiveable.me

Sulfonyl chlorides are critical intermediates for the synthesis of several important classes of compounds:

Sulfonamides: Reaction with primary or secondary amines readily forms sulfonamides (-SO₂NR₂). This linkage is a cornerstone of medicinal chemistry, found in a vast array of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.menih.gov

Sulfonate Esters: Reaction with alcohols yields sulfonate esters (-SO₂OR), which are themselves useful intermediates in synthesis, often serving as leaving groups in substitution and elimination reactions. fiveable.me

Sulfones: Sulfonyl chlorides can also serve as precursors for the synthesis of sulfones (-SO₂R₂). fiveable.me

The versatility and reliability of sulfonyl chlorides in forming stable covalent bonds with a wide range of nucleophiles make them indispensable reagents in the construction of complex and biologically active molecules. magtech.com.cnnih.govsigmaaldrich.com Their reactions are typically fast and high-yielding, further cementing their role in advanced organic synthesis. nih.gov

Scope and Research Focus on 1-Cyclopropylethane-1-sulfonyl chloride and Related Structures

While detailed research specifically on this compound is not extensively documented in publicly available literature, the broader class of cyclopropyl sulfonyl chlorides represents an active area of interest. The combination of the reactive cyclopropyl ring and the electrophilic sulfonyl chloride group makes these compounds valuable building blocks for creating novel chemical entities, particularly in the pharmaceutical and agrochemical industries.

Research in this area generally focuses on leveraging the unique properties of the cyclopropyl moiety to create structurally complex and diverse molecules. For instance, the parent compound, cyclopropanesulfonyl chloride, is used as a building block in the synthesis of potent inhibitors for enzymes like the hepatitis C virus NS3 protease and TNF-α converting enzyme (TACE). sigmaaldrich.comchemicalbook.com The cyclopropyl group in these cases often imparts favorable properties such as improved selectivity and metabolic stability. hyphadiscovery.comsigmaaldrich.com

The study of related structures, such as 1-cyclopropylcyclopropane-1-sulfonyl chloride, indicates an ongoing exploration of how substitutions on the cyclopropyl ring influence reactivity and molecular properties. bldpharm.com The research on these compounds involves their synthesis and subsequent reactions with various nucleophiles to generate libraries of novel sulfonamides and other derivatives for biological screening. sigmaaldrich.comnih.gov The overarching goal is to utilize the distinct stereoelectronic profile of the cyclopropyl group to access new chemical matter with desired functions.

Data on Related Compounds

Due to the limited availability of specific experimental data for this compound, the table below presents physicochemical properties for the closely related and well-documented parent compound, cyclopropanesulfonyl chloride. This data provides a useful reference for the general characteristics of this class of molecules.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅ClO₂S | chemicalbook.com |

| Molecular Weight | 140.59 g/mol | chemicalbook.com |

| Boiling Point | 60 °C at 2 mmHg | chemicalbook.com |

| Density | 1.38 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n²⁰/D) | 1.4770 | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO2S |

|---|---|

Molecular Weight |

168.64 g/mol |

IUPAC Name |

1-cyclopropylethanesulfonyl chloride |

InChI |

InChI=1S/C5H9ClO2S/c1-4(5-2-3-5)9(6,7)8/h4-5H,2-3H2,1H3 |

InChI Key |

KBMRHEUUFJAXTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylethane 1 Sulfonyl Chloride and Analogous Cyclopropyl Sulfonyl Chlorides

Strategies for Cyclopropane (B1198618) Ring Construction in Precursors

The synthesis of the cyclopropyl (B3062369) core is a critical step, and several distinct methods have been developed to achieve this. These approaches range from classic organometallic reactions to modern transition-metal-catalyzed processes.

Grignard Reagent-Mediated Cyclopropanation Routes

Grignard reagents are powerful tools in the synthesis of cyclopropane derivatives. One established method involves the use of a tertiary Grignard reagent, such as R₃CMgX (where X is Cl or Br), with dibromomethane (B42720) in an ether solvent for the cyclopropanation of unsaturated alcoholates. google.com This approach is particularly effective for preparing cyclopropyl carbinols, which can serve as precursors. google.com

Furthermore, Grignard reagents can be directly employed to build the sulfur-containing framework. For instance, cyclopropylmagnesium bromide can react with sulfur dioxide in tetrahydrofuran (B95107). The resulting intermediate can then be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to yield the corresponding sulfonyl chloride. chemicalbook.com Similarly, arylmagnesium chlorides have been successfully reacted with sulphuryl chloride in a tetrahydrofuran-hexane solvent system at 0°C to produce arenesulphonyl chlorides in yields ranging from 53–64%. rsc.org

Table 1: Examples of Grignard Reagent Use in Synthesizing Sulfonyl Chloride Precursors

| Grignard Reagent | Reactant(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylmagnesium chlorides (ArMgCl) | Sulphuryl chloride | Arenesulphonyl chlorides | 53–64% | rsc.org |

| Cyclopropylmagnesium bromide | 1. Sulfur dioxide 2. N-chlorosuccinimide (NCS) | Cyclopropanesulfonyl chloride | Data not specified | chemicalbook.com |

Michael Initiated Ring Closure (MIRC) for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for constructing cyclopropane rings. rsc.orgrsc.org This process involves the nucleophilic addition of a Michael donor to a Michael acceptor, followed by an intramolecular nucleophilic substitution (ring closure) that forms the three-membered ring. nih.govacsgcipr.org This tandem reaction is advantageous as it can be performed under transition-metal-free conditions. nih.gov

A wide array of nucleophiles, including enolates, thiolates, and Grignard reagents, can be used in MIRC reactions. rsc.orgrsc.org The strategy has been successfully applied to synthesize dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles, showcasing its tolerance for various functional groups. nih.gov The stereoselectivity of the reaction can be controlled by using chiral substrates or chiral nucleophiles. rsc.org

Table 2: Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC

| Michael Donor (2-Arylacetonitrile) | Michael Acceptor (α-Bromoennitrile) | Yield | Reference |

|---|---|---|---|

| 2-(Pyridin-3-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 85% | nih.gov |

| 2-(p-Tolyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 94% | nih.gov |

| 2-(4-Chlorophenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 91% | nih.gov |

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal catalysis offers a direct and powerful route to cyclopropanes from alkenes. wikipedia.org A classic example is the Simmons-Smith reaction, which traditionally uses a zinc carbenoid. wikipedia.orgpurdue.edu However, modern variations employ other transition metals to overcome some limitations of the traditional method, such as poor efficiency with electron-deficient olefins. purdue.edu

Rhodium carboxylate complexes, like dirhodium tetraacetate, are common catalysts for the cyclopropanation of olefins using diazo compounds. wikipedia.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then adds to the alkene in a concerted fashion, generally retaining the stereochemistry of the olefin. wikipedia.org Cobalt-catalyzed systems have also been developed to activate dihaloalkanes for reductive cyclopropanations, providing a complementary approach to zinc carbenoid chemistry. purdue.edu

Cross-Coupling Approaches for Cyclopropyl Core Synthesis

Cross-coupling reactions catalyzed by transition metals represent a significant advancement in forming C-C bonds, including those involving cyclopropane rings. nih.gov These methods allow for the installation of functionalized cyclopropanes by coupling cyclopropyl-containing entities with other organic molecules. nih.gov

Various cross-coupling strategies are available:

Suzuki-Miyaura Coupling: This reaction can couple potassium cyclopropyltrifluoroborates with aryl chlorides to produce substituted aryl cyclopropanes. organic-chemistry.org

Palladium-Catalyzed Coupling: Aryl bromides or triflates can be coupled with cyclopropylmagnesium bromide in the presence of a palladium catalyst and zinc bromide to yield cyclopropyl arenes. organic-chemistry.org

Cobalt-Catalyzed Coupling: A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents provides an effective way to introduce the strained ring onto various alkyl chains. organic-chemistry.org

Nickel-Catalyzed Coupling: Nickel catalysts can be used for the reductive cross-coupling of cyclopropylamine (B47189) derivatives with aryl halides. organic-chemistry.org

These reactions often exhibit high functional group tolerance and can proceed under relatively mild conditions. nih.govorganic-chemistry.org

Formation of the Sulfonyl Chloride Moiety

Once a precursor containing the cyclopropyl group and a suitable sulfur handle is synthesized, the next critical step is the formation of the sulfonyl chloride group.

Oxidative Chlorination of Sulfur Precursors

Oxidative chlorination is the most common and direct method for converting sulfur-containing precursors, such as thiols and disulfides, into sulfonyl chlorides. acs.org This transformation involves the oxidation of the sulfur atom and its simultaneous chlorination. A variety of reagent systems have been developed to achieve this efficiently and under mild conditions. organic-chemistry.orgresearchgate.net

Key reagent systems include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net The reactions are often very fast, occurring at room temperature and producing high yields. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS, in combination with reagents like tetrabutylammonium (B224687) chloride and water, provides a method for the in-situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

Nitrate Salts and Chlorotrimethylsilane: This mixture serves as a mild and effective reagent for the oxidative chlorination of both thiols and disulfides, yielding sulfonyl chlorides in high purity. acs.orgorganic-chemistry.org

Trichloroisocyanuric Acid (TCCA): TCCA is another efficient reagent for the direct oxidative conversion of sulfur compounds into the corresponding arenesulfonyl chlorides. researchgate.net

These methods are generally characterized by high yields, selectivity, and often environmentally benign conditions. acs.orgorganic-chemistry.org

Table 3: Comparison of Reagents for Oxidative Chlorination of Thiols

| Sulfur Precursor | Reagent System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | H₂O₂ / SOCl₂ | Room Temperature, 1 min | Up to 97% | organic-chemistry.org |

| Thiols and Disulfides | Nitrate Salt / Chlorotrimethylsilane | Room Temperature | Excellent | acs.org |

| Thiols | NCS / Dilute HCl | - | Good | organic-chemistry.org |

| Thiols and Disulfides | H₂O₂ / Zirconium Tetrachloride | Mild Conditions | Excellent | organic-chemistry.org |

Halogenation of Sulfonyl Hydrazides

A simple and rapid method for the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). preprints.orgresearchgate.net This transformation is generally high-yielding and proceeds under mild conditions at room temperature. preprints.orgresearchgate.net The reaction is tolerant of a variety of functional groups and has been successfully applied to alkyl- and arylsulfonyl hydrazides. preprints.org A plausible mechanism involves the initial reaction of the sulfonyl hydrazide with NCS to form an intermediate that, upon release of nitrogen gas, generates a sulfinate, which is then further chlorinated to the final sulfonyl chloride. preprints.org

| Starting Material Example | Reagent | Solvent | Yield (%) of Sulfonyl Chloride | Reference |

| 4-Methylbenzenesulfonhydrazide | NCS | Acetonitrile | 95 | preprints.org |

| Benzenesulfonhydrazide | NCS | Acetonitrile | 94 | preprints.org |

| Naphthalene-2-sulfonylhydrazide | NCS | Acetonitrile | 92 | preprints.org |

| Thiophene-2-sulfonylhydrazide | NCS | Acetonitrile | 85 | preprints.org |

| Benzylsulfonyl hydrazide | NCS | Acetonitrile | 82 | preprints.org |

Sandmeyer-Type Sulfonyl Chloride Synthesis from Amines

The Sandmeyer reaction provides a classical method for the conversion of aryl amines to aryl halides via their diazonium salts. wikipedia.org This methodology has been adapted for the synthesis of sulfonyl chlorides. nih.gov In a modern approach, a Sandmeyer-type reaction of anilines with a stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of hydrochloric acid and a copper catalyst, affords the corresponding sulfonyl chloride. nih.govorganic-chemistry.org This method is advantageous as it avoids the pre-formation and isolation of potentially unstable diazonium salts, making the process safer and more scalable. nih.govorganic-chemistry.org The reaction has been shown to be applicable to a wide range of anilines, and the resulting sulfonyl chloride can be isolated or used in situ. nih.gov While the reported examples focus on aromatic amines, the principles may be adaptable for aliphatic amines like 1-cyclopropylethanamine, although this would represent a novel extension of the methodology.

| Aniline Substrate Example | SO₂ Surrogate | Catalyst | Key Conditions | Yield (%) | Reference |

| Various Anilines | DABSO | CuCl₂ | MeCN, rt, then tert-butyl nitrite | High | nih.govorganic-chemistry.org |

| Heterocyclic Amines | DABSO | CuCl₂ | Scalable to 20g | 80 | nih.gov |

Electrochemical Methods for Sulfonyl Chloride Installation

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfur-containing compounds. The direct electrochemical synthesis of sulfonamides through the oxidative coupling of thiols and amines has been reported. acs.org This process is driven by electricity, requires no sacrificial reagents, and generates hydrogen as the only byproduct. acs.org While this method directly yields sulfonamides, it proceeds through intermediates that are related to sulfonyl chloride synthesis.

More directly, the electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides has been demonstrated using Et₃N·3HF as the fluoride (B91410) source. rsc.org This suggests that an analogous electrochemical process for the synthesis of sulfonyl chlorides from sulfonyl hydrazides could be feasible, likely by substituting the fluoride source with a suitable chloride source. However, a direct and general electrochemical method for the preparation of 1-cyclopropylethane-1-sulfonyl chloride has not been explicitly detailed in the literature.

From Sulfonic Acids using Chlorinating Agents

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental and widely practiced transformation. researchgate.net A variety of chlorinating agents can be employed for this purpose. While classical reagents like phosphorus oxychloride can be effective, milder and more selective agents are often preferred. researchgate.net

One such mild method utilizes 2,4,6-trichloro- preprints.orgrsc.orggoogle.com-triazine (TCT), also known as cyanuric chloride. For example, propane-1-sulfonic acid has been successfully converted to 1-propanesulfonyl chloride using TCT in the presence of triethylamine (B128534), with microwave irradiation accelerating the reaction. chemicalbook.com This approach is likely applicable to the synthesis of this compound from its corresponding sulfonic acid.

| Sulfonic Acid Example | Chlorinating Agent | Conditions | Product | Reference |

| Propane-1-sulfonic acid | 2,4,6-Trichloro- preprints.orgrsc.orggoogle.com-triazine (TCT) / NEt₃ | Acetone, Microwave 80 °C, 20 min | 1-Propanesulfonyl chloride | chemicalbook.com |

| Various Sulfonic Acids | Phosphorus Oxychloride | Neat or in solvent | Corresponding Sulfonyl Chloride | researchgate.net |

Stereoselective Synthesis Approaches for Cyclopropyl Sulfonyl Chlorides

Direct stereoselective methods for the synthesis of this compound are not extensively documented. However, several powerful asymmetric cyclopropanation techniques and strategies employing chiral auxiliaries offer viable pathways to access chiral cyclopropyl scaffolds, which could subsequently be converted to the desired sulfonyl chlorides.

One promising approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction. This strategy relies on the temporary attachment of a chiral molecule to the substrate, which biases the formation of one diastereomer over the other. Following the cyclopropanation step, the auxiliary can be removed to yield the enantiomerically enriched cyclopropane derivative. For instance, a novel strategy combining chiral auxiliaries with substrate-directable reactions has been described for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes. This method involves an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction sequence, demonstrating the potential of temporary stereocenters to control the formation of the cyclopropane ring.

Enzymatic catalysis offers another powerful tool for the enantioselective synthesis of cyclopropanes. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the highly diastereo- and enantioselective construction of cyclopropyl ketones through olefin cyclopropanation with diazoketone carbene donors. This biocatalytic approach is notable for its broad substrate scope and high stereoselectivity. While directly applied to ketones, this methodology suggests the potential for developing enzymatic systems capable of synthesizing chiral cyclopropyl sulfones or related sulfur-containing compounds, which could be precursors to sulfonyl chlorides. Research has demonstrated the use of engineered myoglobin catalysts for the gram-scale synthesis of chiral cyclopropane-containing drugs with excellent diastereo- and enantioselectivity.

Transition metal-catalyzed asymmetric cyclopropanation is a well-established and versatile method for the synthesis of chiral cyclopropanes. Chiral rhodium complexes, in particular, have been shown to catalyze the enantioselective cyclopropanation of olefins with diazo compounds. For example, a chiral-at-metal Rh(III) complex has been utilized for the asymmetric synthesis of chiral cyclopropanes from sulfoxonium ylides. This method provides optically pure 1,2,3-trisubstituted cyclopropanes in good yields and with excellent enantio- and diastereoselectivity. The adaptation of such catalytic systems to substrates bearing a sulfonyl group or a precursor thereof could provide a direct route to chiral cyclopropyl sulfonyl chlorides.

The following table summarizes representative examples of stereoselective cyclopropanation reactions that could be analogous to the synthesis of chiral cyclopropyl sulfonyl chlorides:

| Catalyst/Auxiliary | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Engineered Myoglobin | Styrene & Diazoketone | Cyclopropyl ketone | >99:1 | 99% |

| Chiral Rh(III) Complex | β,γ-Unsaturated ketoester & Sulfoxonium ylide | 1,2,3-Trisubstituted cyclopropane | >20:1 | up to 99% |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated aldehyde | Cyclopropane carboxaldehyde | High | >95% |

These examples highlight the high levels of stereocontrol that can be achieved in the synthesis of substituted cyclopropanes using modern synthetic methods. While direct application to this compound requires further investigation, these approaches provide a strong foundation for the development of synthetic routes to this and other chiral cyclopropyl sulfonyl chlorides.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylethane 1 Sulfonyl Chloride and Analogues

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution at the tetracoordinate sulfur center of sulfonyl chlorides is a fundamental reaction class. mdpi.com Unlike substitution at a carbon center, which follows well-defined SN1 and SN2 pathways, the mechanism at a sulfonyl sulfur is more complex and can be influenced by the substrate, nucleophile, and solvent. mdpi.com

For most sulfonyl chlorides, including analogues of 1-cyclopropylethane-1-sulfonyl chloride, the reaction with nucleophiles is generally understood to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. researchgate.netnih.gov This pathway involves the direct attack of the nucleophile on the sulfur atom, leading to a single, trigonal bipyramidal transition state before the displacement of the chloride leaving group. researchgate.netnih.govyoutube.com

Experimental and computational studies on arenesulfonyl chlorides have provided significant insight into this mechanism. nih.govnih.gov For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides was found to proceed via a single SN2 transition state. nih.govnih.gov Kinetic studies often show second-order rate constants, consistent with a bimolecular process. nih.gov The reactivity is sensitive to electronic effects; electron-withdrawing groups on the aryl ring of arenesulfonyl chlorides accelerate the reaction, as indicated by a positive Hammett ρ-value of +2.02 for the chloride exchange reaction. nih.govnih.gov

In some cases, particularly with strong nucleophiles and specific substrates, an addition-elimination mechanism involving a pentavalent sulfurane intermediate has been considered, similar to substitution at phosphorus centers. mdpi.com However, for typical reactions of sulfonyl chlorides, the concerted SN2-like pathway is more commonly supported by evidence. nih.govnih.gov The nature of the nucleophile is paramount; strong nucleophiles like amines, alcohols, and thiols readily displace the chloride. fiveable.me The reaction of an alcohol with a sulfonyl chloride, for example, involves the alcohol attacking the sulfur atom, displacing the chloride, followed by deprotonation of the intermediate by a base like pyridine (B92270) to yield the sulfonate ester. youtube.com

It is important to note that steric effects can play a counterintuitive role. While bulky groups near the reaction center typically hinder SN2 reactions, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected acceleration of the substitution rate. mdpi.comnih.gov This "steric acceleration" is attributed to the relief of ground-state steric congestion upon moving to the more open trigonal bipyramidal transition state. mdpi.comresearchgate.net

| Parameter | Observation | Implication for Mechanism | Reference |

| Kinetics | Second-order rate constants observed for chloride exchange. | Consistent with a bimolecular (SN2-type) process. | nih.gov |

| Electronic Effects | Hammett ρ-value of +2.02 for substituted arenesulfonyl chlorides. | Buildup of negative charge in the transition state, supported by the SN2 model. | nih.govnih.gov |

| Computational Studies | DFT calculations show a single transition state for chloride exchange. | Supports a concerted SN2 mechanism over a stepwise addition-elimination pathway. | nih.govnih.gov |

| Steric Effects | ortho-Alkyl groups can accelerate the reaction rate. | Relief of ground-state steric strain in the transition state ("steric acceleration"). | mdpi.comresearchgate.net |

Understanding Radical Reaction Pathways

Sulfonyl chlorides are effective precursors to sulfonyl radicals (RSO₂•) under thermal, photochemical, or metal-catalyzed conditions. These radicals are versatile intermediates in a variety of synthetic transformations, including additions to unsaturated systems. magtech.com.cn

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org

Initiation: The process begins with the homolytic cleavage of the S-Cl bond in the sulfonyl chloride to generate a sulfonyl radical and a chlorine radical. chemistrysteps.com This step requires an initial input of energy, typically from heat or light (photolysis), or through a single-electron transfer (SET) from a photocatalyst or a metal catalyst. researchgate.netlumenlearning.com

Initiation Step: R-SO₂Cl → R-SO₂• + Cl•

Propagation: Once formed, the highly reactive sulfonyl radical propagates the chain reaction. chemistrysteps.com A common propagation sequence involves the addition of the sulfonyl radical to an alkene or alkyne, forming a new carbon-centered radical. This new radical can then react with another molecule, often the starting sulfonyl chloride, to form a product and regenerate a radical species that continues the chain. lumenlearning.com For example, in a hydrosulfonylation reaction, the carbon-centered radical might abstract a hydrogen atom from a hydrogen atom donor (HAD) to yield the final product and a new radical that can continue the cycle. acs.orgnih.gov

Propagation Steps (Example: Addition to an alkene):

R-SO₂• + CH₂=CHR' → R-SO₂-CH₂-C•HR'

R-SO₂-CH₂-C•HR' + H-Donor → R-SO₂-CH₂-CH₂R' + Donor•

The propagation phase is characterized by the reaction of a radical with a neutral molecule to produce a new radical, with no net change in the number of free radicals. masterorganicchemistry.com

The key intermediate in these pathways is the sulfonyl radical (RSO₂•) . researchgate.net The generation of this species from a sulfonyl chloride is a pivotal step that unlocks a wide range of radical-mediated bond formations. acs.org The electrophilic nature of the sulfonyl radical makes it highly reactive toward electron-rich π-systems like alkenes and alkynes. nih.govnih.gov

In reactions involving this compound, the resulting 1-cyclopropylethylsulfonyl radical is the primary reactive intermediate. An important consideration for cyclopropyl-containing radicals is the possibility of rapid ring-opening. However, studies on analogous cyclopropyl-derived sulfonyl radicals have shown that they can participate in reactions without undergoing radical ring-opening, preserving the cyclic structure in the final product. acs.org

The carbon-centered radical formed after the addition of the sulfonyl radical to an unsaturated bond is another crucial intermediate. nih.gov Its fate determines the final product. It can be trapped by various species, such as a chlorine atom, a hydrogen atom donor, or undergo further cyclization or elimination reactions. researchgate.netnih.gov For instance, in the presence of TEMPO (a radical scavenger), radical reactions are often inhibited, which serves as experimental evidence for the presence of these radical intermediates. nih.gov

Catalytic Reaction Mechanisms

Catalysis provides mild and efficient pathways for reactions involving sulfonyl chlorides, often enabling transformations that are difficult to achieve under thermal conditions.

Transition metals are widely used to facilitate reactions of sulfonyl chlorides, including cross-coupling and addition reactions.

Copper Catalysis: Copper catalysts are effective in promoting sulfonylation reactions. nih.gov The mechanism often involves the generation of a sulfonyl radical via a single-electron transfer (SET) from a low-valent copper(I) species to the sulfonyl chloride. researchgate.net For example, in the copper-catalyzed sulfonylation of alkenes, a Cu(I) catalyst can reduce the sulfonyl chloride to generate a sulfonyl radical and a Cu(II) species. The sulfonyl radical then adds to the alkene, and the resulting carbon radical can be further oxidized by Cu(II) to a carbocation or participate in other pathways to form the final product. researchgate.netacs.orgnih.gov

Palladium Catalysis: Palladium catalysts are renowned for cross-coupling reactions. While palladium often catalyzes the desulfonylation of arylsulfonyl chlorides to use them as aryl sources, specific ligand systems can promote C-S bond formation. nih.govresearchgate.net For example, the palladium-catalyzed chlorosulfonylation of arylboronic acids is proposed to proceed via a catalytic cycle involving oxidative addition of a Pd(0) complex into the S-O bond of a sulfonyl precursor, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the arylsulfonyl chloride. nih.gov Palladium catalysis can also be used for C-H bond sulfonylation. dntb.gov.ua

Gold Catalysis: Gold catalysis, typically involving Au(I)/Au(III) redox cycles, has emerged as a tool for C-S cross-coupling reactions. acs.org Ligand-enabled gold catalysis can couple aryl iodides with arylsulfonyl hydrazides (a source of the sulfonyl group). acs.org The proposed mechanism involves the oxidative addition of the aryl iodide to a Au(I) complex to form a Au(III) intermediate, which then reacts with the sulfonyl source, followed by reductive elimination to forge the C-S bond. researchgate.netacs.org

| Catalyst | Proposed Mechanistic Role | Typical Reaction | Reference |

| Copper | Single-Electron Transfer (SET) to generate sulfonyl radicals. | Sulfonylation of alkenes and amines. | researchgate.netacs.orgnih.gov |

| Palladium | Oxidative addition/reductive elimination cycles. | Cross-coupling (e.g., Suzuki-Miyaura type), C-H functionalization. | nih.govresearchgate.netdntb.gov.ua |

| Gold | Au(I)/Au(III) redox cycles. | C-S cross-coupling reactions. | acs.orgresearchgate.net |

Visible-light photoredox catalysis has become a powerful strategy for generating radicals under exceptionally mild conditions. nih.gov In this approach, a photocatalyst (PC), such as an iridium or ruthenium complex or an organic dye, absorbs visible light and enters an excited state (PC*). researchgate.net The excited-state photocatalyst is a potent single-electron reductant or oxidant.

For sulfonylation reactions, the mechanism typically proceeds via a reductive quenching cycle. The excited photocatalyst (PC*) donates an electron to the sulfonyl chloride. This single-electron transfer results in the fragmentation of the sulfonyl chloride into a sulfonyl radical, a chloride anion, and the oxidized form of the photocatalyst (PC⁺). acs.org

Proposed Photoredox Catalytic Cycle:

Excitation: PC + hν (visible light) → PC*

SET and Fragmentation: PC* + R-SO₂Cl → PC⁺ + [R-SO₂Cl]•⁻ → PC⁺ + R-SO₂• + Cl⁻

Radical Reaction: The generated R-SO₂• adds to a substrate (e.g., an alkene).

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor in the system, completing the catalytic cycle.

This methodology has been successfully applied to a wide range of sulfonylation reactions, including the hydrosulfonylation of alkenes and the synthesis of complex sulfones. acs.orgnih.govacs.orgscite.ai The mild, room-temperature conditions tolerate a broad array of functional groups, making it a highly valuable synthetic tool. nih.gov

Computational Analysis of Reaction Stereoselectivity and Enantiocontrol

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of reactions involving sulfonyl chlorides and for predicting the stereochemical outcomes. While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous sulfonyl chloride systems. These studies provide a framework for understanding the factors that govern stereoselectivity and enantiocontrol in reactions of this class of compounds.

Detailed computational analyses of nucleophilic substitution reactions at the sulfur atom of arenesulfonyl chlorides have been conducted to distinguish between different mechanistic pathways, such as a concerted SN2-type mechanism and a stepwise addition-elimination mechanism. mdpi.com These studies often involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies for various possible stereoisomeric pathways.

For reactions involving chiral sulfonyl chlorides, computational models can predict which diastereomeric transition state is lower in energy, thus leading to the observed stereoselectivity. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, is a key determinant of the reaction's stereochemical course.

In the context of this compound, the presence of a chiral center alpha to the sulfonyl group and the sterically demanding cyclopropyl (B3062369) group are expected to play a significant role in directing the stereochemical outcome of its reactions. Computational analysis would be invaluable in quantifying the steric and electronic effects of the cyclopropylethyl moiety on the transition state energies.

For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could be employed to model the approach of a nucleophile to the sulfur center from different trajectories, leading to either inversion or retention of configuration at a chiral center, or inducing diastereoselectivity. The relative energies of the competing transition states would determine the predicted product distribution.

A representative, hypothetical data table illustrating the type of information that could be generated from such a computational study for the reaction of a chiral nucleophile with this compound is presented below. This table showcases the calculated activation free energies (ΔG‡) for the formation of two possible diastereomeric products.

Hypothetical Computational Data for Diastereoselective Reaction

| Transition State | Diastereomer Formed | Calculated ΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-A | Diastereomer A | 20.5 | ~95:5 |

| TS-B | Diastereomer B | 22.3 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

The directing effect of a cyclopropyl group in influencing the stereoselectivity of reactions on adjacent functionalities has been observed in other systems, such as in the diastereoselective Simmons-Smith cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives. nih.gov In these cases, the rigid structure of the cyclopropyl ring can effectively shield one face of the reacting center, leading to high levels of diastereoselectivity. nih.gov It is plausible that similar steric directing effects would be at play in reactions of this compound, and computational studies could quantify the extent of this facial shielding.

Furthermore, computational models can be instrumental in designing chiral catalysts or reagents for achieving high enantiocontrol in reactions involving sulfonyl chlorides. By modeling the interactions between the substrate, the nucleophile, and a chiral catalyst in the transition state, it is possible to predict which catalyst will be most effective in differentiating between the enantiomeric transition states, thereby leading to a high enantiomeric excess of one product.

Advanced Synthetic Applications and Methodological Developments

Utilization as Building Blocks in Complex Molecule Synthesis

1-Cyclopropylethane-1-sulfonyl chloride serves as a versatile and valuable building block in modern organic synthesis, primarily due to the unique structural and electronic properties conferred by the cyclopropyl (B3062369) group. As a reactive electrophile, it readily participates in reactions to construct more complex molecular architectures. Sulfonyl chlorides are important intermediates in organic and medicinal synthesis, acting as sources for sulfonyl groups and other functionalities. magtech.com.cn The presence of the cyclopropylethane moiety is of particular interest in medicinal chemistry, as cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic profiles.

The most prominent application of this compound is in the synthesis of sulfonamides. This reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. The resulting sulfonamide linkage is a key functional group found in a vast array of pharmaceuticals.

The reaction is generally high-yielding and proceeds under mild conditions, making it a reliable method for incorporating the 1-cyclopropylethanesulfonyl moiety. This scaffold is valuable for probing structure-activity relationships (SAR) in drug discovery programs. For instance, the closely related cyclopropanesulfonyl chloride has been utilized as a key building block in the synthesis of potent and selective inhibitors of TNF-α converting enzyme (TACE), where the cyclopropyl group was found to be critical for activity. sigmaaldrich.com The synthesis with this compound follows a similar, robust pathway to create diverse sulfonamide libraries.

Table 1: Illustrative Synthesis of Sulfonamides from this compound

| Amine Reactant | Product | Potential Application Area |

| Aniline | N-phenyl-1-cyclopropylethane-1-sulfonamide | Medicinal Chemistry Scaffold |

| Benzylamine | N-benzyl-1-cyclopropylethane-1-sulfonamide | Agrochemical Intermediate |

| Piperidine | 1-(1-Cyclopropylethane-1-sulfonyl)piperidine | Synthetic Intermediate |

| (S)-Alanine methyl ester | Methyl (S)-2-(1-cyclopropylethane-1-sulfonamido)propanoate | Chiral Building Block |

Beyond simple sulfonamide formation, this compound is a valuable reagent for integration into heterocyclic frameworks. The sulfonamide group can act as a key structural element or as a directing group in subsequent transformations.

One common strategy involves the reaction of the sulfonyl chloride with an amine that is either part of a heterocyclic ring or contains additional functionality poised for cyclization. For example, reaction with 2-amino-pyridine would yield an N-pyridinyl sulfonamide. Alternatively, reaction with an amino alcohol could be followed by an intramolecular cyclization to form heterocyclic structures like oxathiazine dioxides under appropriate conditions. The reactivity of sulfonyl chlorides with cyclic imines to form N-sulfonylated adducts, which can undergo further transformations, represents another pathway for incorporation into complex heterocyclic systems. researchgate.netresearchgate.net

Strategies for Functional Group Tolerance and Mild Reaction Conditions

A significant advantage of using this compound in synthesis is its compatibility with a wide range of functional groups under mild reaction conditions. The formation of sulfonamides from sulfonyl chlorides is typically conducted at low temperatures (0 °C to room temperature), which helps to preserve sensitive functionalities elsewhere in the molecule, such as esters, amides, nitriles, and unprotected hydroxyl groups.

The choice of base is crucial for ensuring mildness and functional group tolerance. Non-nucleophilic organic bases like triethylamine, N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine are commonly employed to scavenge the HCl produced during the reaction without competing with the nucleophilic amine. In cases of particularly sensitive substrates, inorganic bases like potassium carbonate or sodium bicarbonate in a biphasic system can be used. This inherent reactivity under mild conditions makes this compound suitable for the modification of complex, polyfunctional molecules, a key requirement in the later stages of a synthetic sequence. organic-chemistry.org

Development of Sustainable and Green Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. While traditional methods for sulfonamide synthesis are robust, efforts are being made to align them with the principles of green chemistry. For reactions involving this compound, this includes optimizing solvent choice, minimizing waste, and improving energy efficiency.

Key areas of development include:

Solvent Selection : Replacing chlorinated solvents like dichloromethane (B109758) with more environmentally friendly options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water or ethanol (B145695) mixtures.

Catalysis : While the reaction is often stoichiometric, catalytic approaches for sulfonylation are an area of active research, potentially reducing the need for excess reagents.

Flow Chemistry : The use of continuous flow reactors for the synthesis and subsequent reactions of sulfonyl chlorides can offer significant advantages in safety, scalability, and process control. mdpi.com Continuous processing allows for better management of reaction exotherms and minimizes the volume of hazardous reagents at any given time, as demonstrated in the production of aryl sulfonyl chlorides. mdpi.com

Efficient Reagent Synthesis : Greener methods for the synthesis of sulfonyl chlorides themselves are being developed, such as the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers safe operation and avoids chromatography. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamide Formation

| Parameter | Conventional Protocol | Potential Green Protocol |

| Solvent | Dichloromethane (DCM) or Chloroform | 2-MeTHF, CPME, or aqueous/ethanolic systems |

| Base | Stoichiometric triethylamine or pyridine (B92270) | Catalytic base or solid-supported base for easy removal |

| Process | Batch reaction in large round-bottom flasks | Continuous flow manufacturing for improved safety and control mdpi.com |

| Workup | Aqueous wash and extraction with organic solvents | Direct crystallization or solvent evaporation to minimize waste |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of a functional group into a complex, drug-like molecule in one of the final steps of a synthesis. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

This compound is an ideal reagent for LSF. Its high reactivity allows for the reliable installation of the 1-cyclopropylethanesulfonyl moiety onto a complex substrate containing a free amine group. The unique physicochemical properties of the cyclopropyl group—such as its conformational rigidity and electronic character—can significantly impact the biological activity, metabolic stability, and cell permeability of the parent molecule. Therefore, introducing this group at a late stage allows chemists to fine-tune the properties of a lead compound with minimal synthetic effort. The application of chlorine-containing molecules, including sulfonyl chlorides, is a rapidly growing area in drug development. nih.gov

Table 3: Hypothetical Examples of Late-Stage Functionalization using this compound

| Complex Amine Substrate (Advanced Intermediate) | LSF Product | Purpose of Modification |

| A primary amine-containing kinase inhibitor | Kinase inhibitor with a 1-cyclopropylethanesulfonamide tail | Improve metabolic stability and explore new binding interactions |

| A secondary amine on a GPCR antagonist scaffold | N-acylated GPCR antagonist | Modulate solubility and pharmacokinetic profile |

| A complex natural product derivative with an amino group | Sulfonylated natural product analogue | Probe SAR and enhance biological activity |

Future Perspectives and Research Directions

Emerging Methodologies for Synthesis

Traditional methods for synthesizing sulfonyl chlorides often involve harsh conditions, such as using strong oxidants or corrosive chlorinating agents like thionyl chloride. wikipedia.orgresearchgate.net For a molecule like 1-Cyclopropylethane-1-sulfonyl chloride, with its potentially sensitive cyclopropyl (B3062369) group, milder and more selective methods are highly desirable. Future research will likely focus on adopting modern synthetic technologies to produce this and other complex alkanesulfonyl chlorides.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. acs.org One promising avenue is the photocatalytic oxidative chlorination of corresponding thiol or thioacetate (B1230152) precursors. acs.org Furthermore, heterogeneous photocatalysts, such as potassium poly(heptazine imide), are being developed to convert starting materials like arenediazonium salts into sulfonyl chlorides using visible light at room temperature. acs.orgmpg.de Adapting these principles to aliphatic systems could provide a green and efficient route to this compound, avoiding harsh reagents that could compromise the integrity of the cyclopropane (B1198618) ring.

Late-Stage Functionalization: A paradigm shift in synthesis is the concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthetic sequence. One innovative approach involves the conversion of stable, pre-existing primary sulfonamides back into highly reactive sulfonyl chlorides. nih.govresearchgate.net This transformation can be achieved using pyrylium (B1242799) salts, which activate the sulfonamide's NH2 group under mild conditions. nih.govresearchgate.net This methodology opens the possibility of generating this compound in situ from a more stable sulfonamide precursor, allowing it to be used immediately in subsequent reactions. This strategy is particularly valuable when dealing with reactive or unstable sulfonyl chlorides. nih.gov

Advanced Oxidative Chlorosulfonation: Improvements on classic oxidative chlorosulfonation continue to be developed. Methods using reagents like sodium chlorite (B76162) (NaClO2) or bleach in combination with catalysts offer safer and more environmentally friendly alternatives to traditional protocols. organic-chemistry.org These methods have been successfully applied to a range of substrates, including thiols and their derivatives, to produce sulfonyl chlorides in high yields. organic-chemistry.org Fine-tuning these protocols for substrates containing sensitive functionalities like cyclopropyl groups will be a key direction for future synthetic research.

| Methodology | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Photocatalysis | Uses visible light; mild, room temperature conditions. | High functional group tolerance; preserves sensitive cyclopropyl ring. | mpg.de, acs.org, nih.gov |

| Late-Stage Functionalization | Generates sulfonyl chloride from a stable sulfonamide precursor. | Avoids isolation and storage of a potentially reactive intermediate. | nih.gov, researchgate.net, nih.gov |

| Advanced Oxidative Chlorosulfonation | Employs safer and greener reagents like NaClO2 or bleach. | Improved safety profile and environmental impact over traditional methods. | organic-chemistry.org |

Exploration of Novel Reactivity Modes

The classical reactivity of sulfonyl chlorides is dominated by their use as electrophiles in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.org However, modern organic chemistry is uncovering new roles for these versatile compounds, particularly through radical-based transformations.

Sulfonyl Radicals via Photoredox Catalysis: Under visible-light photoredox conditions, sulfonyl chlorides can undergo a one-electron reduction to generate sulfonyl radicals. researchgate.netnih.gov These highly reactive intermediates can participate in a variety of reactions that are inaccessible through traditional ionic pathways. researchgate.net For this compound, this opens up possibilities for hydrosulfonylation of alkenes and alkynes, forging new carbon-sulfur bonds. acs.orgacs.org The presence of the adjacent cyclopropyl group could influence the stability and subsequent reactivity of the radical intermediate, potentially leading to unique rearrangement or ring-opening reactions that warrant investigation.

C-H Functionalization: Recent advances have demonstrated that sulfonyl chlorides can act as reagents in transition metal-catalyzed C-H functionalization reactions. acs.org For instance, palladium-catalyzed reactions can use arylsulfonyl chlorides to form C-S bonds directly from C-H bonds. acs.org Exploring the utility of alkanesulfonyl chlorides like this compound in this context could lead to novel methods for constructing complex sulfones. Furthermore, in some systems, sulfonyl chlorides can serve dually as both a sulfonating agent and a source of chlorine for C-H chlorination. researchgate.net

Source of Other Reactive Species: Beyond sulfonyl radicals, sulfonyl chlorides can act as precursors to other reactive species. For example, they can be reduced in situ to form sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates. nih.gov The unique electronic and steric properties of the 1-cyclopropylethyl group could impart special characteristics on sulfinamides or other derivatives derived from it, making this an area ripe for exploration.

Untapped Synthetic Applications

While the direct applications of this compound are yet to be fully realized, the structural motifs it contains are prevalent in bioactive molecules. The cyclopropyl group, in particular, is a common feature in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable metabolic properties.

Medicinal and Agrochemical Chemistry: The primary application for novel sulfonyl chlorides is as building blocks for sulfonamides, a class of compounds with a vast range of biological activities. enamine.net The related compound, cyclopropanesulfonyl chloride, is used in the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE). It is highly probable that this compound could be used to generate novel sulfonamide libraries for screening against various biological targets. The added ethyl linker and secondary substitution pattern provide a different spatial arrangement and steric profile compared to simple cyclopropanesulfonyl chloride, which could be key to achieving selectivity for specific enzymes or receptors. Similarly, sulfonamide derivatives are crucial in the agrochemical industry as herbicides and fungicides. nbinno.com

Materials Science: The sulfonyl group is not limited to life sciences. Sulfonyl chlorides are used as precursors for polymers and specialty materials. nbinno.com For example, they can be used as initiators in living radical polymerization to create polymers with well-defined structures. cmu.edu The introduction of the unique 1-cyclopropylethyl group could be used to tune the physical properties (e.g., thermal stability, solubility) of polymers and other advanced materials.

Bioconjugation and Chemical Biology: Sulfonyl fluorides, which are closely related to and often synthesized from sulfonyl chlorides, have gained prominence as covalent probes for studying proteins. enamine.netnih.gov They react selectively with certain amino acid residues, allowing for the labeling and identification of proteins. enamine.net There is an opportunity to develop this compound and its corresponding fluoride (B91410) as chemical biology tools, where the cyclopropyl group could serve as a unique tag or a handle for further functionalization via click chemistry.

| Application Area | Potential Role of this compound | Key Structural Feature | References |

|---|---|---|---|

| Medicinal Chemistry | Building block for novel sulfonamide-based enzyme inhibitors or receptor ligands. | Cyclopropyl group for metabolic stability and conformational constraint. | |

| Agrochemicals | Precursor for new herbicides, fungicides, or pesticides. | Unique substitution pattern for targeted biological activity. | nbinno.com |

| Materials Science | Monomer or initiator for synthesizing specialty polymers with tailored properties. | Aliphatic cyclopropyl moiety to influence physical characteristics. | cmu.edu |

| Chemical Biology | Precursor for covalent probes (sulfonyl fluorides) for protein labeling. | Cyclopropyl group as a unique tag or reporter. | enamine.net, nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropylethane-1-sulfonyl chloride?

The synthesis typically involves the reaction of ethanesulfonyl chloride with cyclopropyl derivatives under controlled conditions. For analogous sulfonyl chlorides, such as 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, a common method includes reacting sulfonyl chlorides with cyclopropyl isocyanate in inert solvents like dichloromethane or chloroform . Purification via recrystallization or chromatography is critical to achieve high purity. Researchers should optimize reaction parameters (e.g., temperature, stoichiometry) to minimize side products like hydrolyzed sulfonic acids.

Q. What safety precautions are essential when handling this compound in laboratory settings?

This compound is highly reactive and corrosive. Key precautions include:

- Using personal protective equipment (PPE): gloves, goggles, and lab coats.

- Working in a fume hood to avoid inhalation of vapors.

- Storing in moisture-free, airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Immediate first-aid measures for skin contact: rinsing with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity of this compound compared to other sulfonyl chlorides?

The cyclopropyl group introduces steric strain and electron-withdrawing effects, enhancing electrophilicity at the sulfur center. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to linear alkyl sulfonyl chlorides. For example, in proteomics, cyclopropyl-containing sulfonyl chlorides exhibit higher specificity in modifying lysine residues due to controlled steric interactions . Comparative studies with methyl or nitro-substituted analogs (e.g., 4-methylbenzene-1-sulfonyl chloride) show distinct reaction kinetics and selectivity profiles .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR Spectroscopy : H and C NMR to confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and sulfonyl group (δ 40–50 ppm for sulfur-bound carbons) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular formula (e.g., CHClOS) and detect impurities.

- HPLC : Reverse-phase chromatography with UV detection (220–260 nm) to assess purity (>98% recommended for proteomic applications) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in reaction conditions:

- Solvent Choice : Polar aprotic solvents (e.g., DCM) may improve yields over non-polar alternatives by stabilizing intermediates .

- Catalyst Use : Lewis acids like AlCl can accelerate sulfonation but risk side reactions.

- Purification Methods : Chromatography vs. recrystallization impacts recovery rates. Systematic replication under standardized protocols is advised, with detailed reporting of parameters (e.g., moisture levels, inert atmosphere integrity) .

Application-Oriented Questions

Q. What role does this compound play in proteomics and protein modification?

The compound acts as a selective sulfonylation reagent, targeting primary amines (e.g., lysine) or thiol groups in proteins. Its cyclopropyl group reduces nonspecific binding, making it ideal for site-specific labeling in structural studies. Applications include:

- Crosslinking experiments to study protein-protein interactions.

- Introducing fluorescent tags or affinity handles for pull-down assays .

Q. How can this compound be utilized in medicinal chemistry for drug discovery?

It serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example:

- Enzyme Inhibition : Modifying scaffold amines to create covalent inhibitors targeting serine proteases or kinases.

- Prodrug Activation : Incorporating hydrolytically stable sulfonyl groups for controlled drug release .

Data Analysis and Optimization

Q. What strategies are recommended for optimizing reaction conditions to minimize byproducts during synthesis?

- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride group.

- Stoichiometry Adjustments : Excess cyclopropyl reagent (1.2–1.5 eq) ensures complete conversion.

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy to track reaction progress and halt at completion .

Q. How should researchers address discrepancies in biological activity data when using this compound as a reagent?

Contradictions may stem from batch-to-batch purity variations or residual solvents. Mitigation steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.